3-(Azetidin-3-yl)propan-1-ol
CAS No.: 1379377-40-8
Cat. No.: VC5812195
Molecular Formula: C6H13NO
Molecular Weight: 115.176
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1379377-40-8 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.176 |
| IUPAC Name | 3-(azetidin-3-yl)propan-1-ol |
| Standard InChI | InChI=1S/C6H13NO/c8-3-1-2-6-4-7-5-6/h6-8H,1-5H2 |
| Standard InChI Key | BFNCRQNQIOVYBQ-UHFFFAOYSA-N |
| SMILES | C1C(CN1)CCCO |
Introduction
Structural Characteristics and Molecular Profile
The molecular structure of 3-(Azetidin-3-yl)propan-1-ol comprises an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) attached to a three-carbon alcohol chain. Key structural features include:
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Azetidine Ring: The ring introduces steric strain due to its small size, enhancing reactivity in nucleophilic substitutions .
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Propanol Moiety: The primary alcohol group (-OH) at the terminal carbon enables hydrogen bonding and participation in esterification or oxidation reactions .
The compound’s SMILES notation () and InChIKey () confirm its connectivity and stereochemical properties . Predicted collision cross-section (CCS) values for various adducts, derived from ion mobility spectrometry, are summarized below:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 116.10700 | 123.8 |
| [M+Na]+ | 138.08894 | 129.2 |
| [M+NH4]+ | 133.13354 | 127.7 |
| [M+K]+ | 154.06288 | 126.0 |
These values are critical for mass spectrometry-based identification and quantification in complex matrices .
Synthesis and Manufacturing Pathways
Hydrogenation-Based Synthesis
A patented route involves the hydrogenation of 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol hydrochloride under catalytic conditions . Key steps include:
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Dissolving the benzyl-protected precursor in methanol.
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Adding palladium hydroxide on carbon as a catalyst.
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Subjecting the mixture to hydrogen gas (40 psi) at 60°C for 72 hours.
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Acidifying with hydrogen chloride to yield the final product as a hydrochloride salt .
This method emphasizes the importance of protecting groups and catalytic hydrogenation in azetidine chemistry.
Cyclization Strategies
Alternative approaches leverage epoxide-opening reactions. For example, 2-(chloromethyl)oxirane reacts with benzylamine to form 1-benzylazetidin-3-ol, which undergoes subsequent deprotection and functionalization . While this pathway initially targets Baricitinib intermediates, analogous steps could be adapted for 3-(Azetidin-3-yl)propan-1-ol by modifying the starting materials .
Physicochemical Properties
The compound’s physicochemical profile is influenced by its hybrid structure:
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Solubility: Moderate solubility in polar solvents (e.g., methanol, ethanol) due to the hydroxyl group, with limited solubility in non-polar solvents .
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Stability: The azetidine ring is prone to ring-opening under acidic conditions, necessitating careful pH control during storage .
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Boiling Point: Estimated at 250–270°C based on analogous azetidine derivatives.
Chemical Reactivity and Derivative Formation
The compound participates in characteristic reactions of both alcohols and azetidines:
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Esterification: Reacts with acyl chlorides to form esters, enhancing lipophilicity for drug delivery applications.
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Oxidation: The primary alcohol can be oxidized to a carboxylic acid using agents like chromium trioxide, though over-oxidation risks degrading the azetidine ring.
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Nucleophilic Substitution: The nitrogen in the azetidine ring acts as a nucleophile, enabling alkylation or arylation reactions .
Notably, the hydrochloride salt form () improves stability and crystallinity, facilitating purification .
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor in synthesizing complex molecules. For example, Baricitinib—a JAK inhibitor—relies on azetidine-containing intermediates for its anti-inflammatory activity .
Prodrug Development
Functionalization of the hydroxyl group enables the creation of prodrugs with improved bioavailability. Ester prodrugs, for instance, enhance absorption through lipid membranes.
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